molecular formula C7H8O3 B135415 3,5-Dihydroxybenzyl alcohol CAS No. 29654-55-5

3,5-Dihydroxybenzyl alcohol

Cat. No.: B135415
CAS No.: 29654-55-5
M. Wt: 140.14 g/mol
InChI Key: NGYYFWGABVVEPL-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzyl alcohol, also known as 5-(hydroxymethyl)benzene-1,3-diol, is an organic compound with the molecular formula C7H8O3. It is a derivative of benzyl alcohol and is characterized by the presence of two hydroxyl groups at the 3 and 5 positions on the benzene ring, along with a hydroxymethyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

It’s known that this compound is used as a monomer for the synthesis of a series of monodisperse dendritic polyether macromolecules . These macromolecules can interact with various biological targets, depending on their structure and functional groups.

Mode of Action

It’s known that it can be employed in the synthesis of dimethylsilyl linked dihydroxybenzyl alcohol based dendrimers . These dendrimers can interact with biological targets in various ways, such as by binding to receptors or enzymes, disrupting cell membranes, or modulating signal transduction pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 3,5-dihydroxybenzoic acid. The process typically includes the following steps:

Industrial Production Methods: For industrial-scale production, a more streamlined method involves the direct reduction of 3,5-dihydroxybenzoic acid using hydroborate as a reducing agent in an organic solvent. This method is advantageous due to its simplicity and high yield, making it suitable for mass production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,5-dihydroxybenzaldehyde.

    Reduction: Further reduction can yield this compound derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters and ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Acid chlorides and alkyl halides are typical reagents for esterification and etherification reactions.

Major Products:

Scientific Research Applications

3,5-Dihydroxybenzyl alcohol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3,4-Dihydroxybenzyl alcohol: Similar structure but with hydroxyl groups at the 3 and 4 positions.

    4-Hydroxybenzyl alcohol: Contains a single hydroxyl group at the 4 position.

    3,5-Dihydroxybenzoic acid: The carboxyl analog of 3,5-dihydroxybenzyl alcohol.

Uniqueness: this compound is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical reactivity and biological activity. Its ability to form dendritic structures and its role as an intermediate in pharmaceutical synthesis further distinguish it from similar compounds .

Properties

IUPAC Name

5-(hydroxymethyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-4-5-1-6(9)3-7(10)2-5/h1-3,8-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYYFWGABVVEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

129371-31-9
Record name 1,3-Benzenediol, 5-(hydroxymethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129371-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30183830
Record name Benzyl alcohol, 3,5-dihydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29654-55-5
Record name 3,5-Dihydroxybenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29654-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, 3,5-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029654555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl alcohol, 3,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(hydroxymethyl)resorcinol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,5-Dihydroxybenzyl alcohol?

A1: this compound has the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common techniques include 1H-NMR, FT-IR, and UV-Vis spectroscopies. [, , , , , , , ]

Q3: How does the presence of hydroxyl groups influence the aggregation behavior of this compound based dendrimers?

A3: The peripheral hydroxyl groups in this compound based dendrimers lead to significant aggregation. This has been studied using FT-IR, UV-Vis spectroscopies, light scattering, and transmission electron microscopy. [, ]

Q4: Can the aggregation behavior of this compound based dendrimers be controlled?

A4: Yes, the self-assembly of these dendrimers can be influenced by factors like generation number, backbone structure, and solvent. []

Q5: What makes this compound a suitable building block for dendrimers?

A5: Its three reactive sites (two phenolic hydroxyl groups and one benzylic hydroxyl group) enable versatile modifications for creating diverse dendritic structures. [, ]

Q6: Describe a common synthetic approach for this compound based dendrimers.

A6: A divergent approach utilizes the acid-base hydrolytic chemistry of bis(dimethylamino)dimethylsilane with this compound. [, , ]

Q7: How does the generation number of this compound based dendrimers impact their catalytic activity?

A7: Catalytic efficiency for reactions like decene hydrogenation is dependent on the dendrimer's generation number and reaction time. Higher generations often exhibit different behaviors above and below their critical aggregation concentration. [, , ]

Q8: Can this compound based dendrimers be used to create hyperbranched polymers?

A8: Yes, uncontrolled reactions of this compound with Me2Si(NMe2)2 can lead to hyperbranched polymers. [, ]

Q9: How is this compound used in the synthesis of silver nanoparticles?

A9: It acts as a template and reducing agent in a simple method for synthesizing size-controlled silver nanoparticles without requiring additional reducing agents. []

Q10: How does the internal environment of silica networks derived from this compound based dendrimer templates influence silver nanoparticle formation?

A10: The presence or absence of residual dendrimer template within the silica network dictates the interaction with silver acetate, leading to either silver oxide or silver metal nanoparticles. []

Q11: Can this compound based dendrimers be used to create metallodendritic materials for catalysis?

A11: Yes, peripheral functionalization with phosphine groups followed by complexation with rhodium(I) yields active catalysts for reactions like decene hydrogenation. [, ]

Q12: What unique properties make this compound based materials interesting for optical applications?

A12: Derivatives incorporating diphenylamino-substituted diphenylpolyene and PPV-oligomer moieties exhibit large two-photon absorption cross-sections, making them promising candidates for optical limiting applications. [, ]

Q13: How can the surface functionality of this compound based hyperbranched polymers be controlled?

A13: A stepwise convergent-growth approach using unsubstituted and substituted benzylic bromides allows for precise control over the number and placement of functional groups on the periphery of the macromolecule. []

Q14: Can this compound be used to synthesize resveratrol and its derivatives?

A14: Yes, it serves as a starting material in the synthesis of resveratrol via a multi-step process that includes Wittig-Horner reactions. [, ]

Q15: What is the significance of this compound in the synthesis of cationic lipids for gene delivery?

A15: It serves as the backbone for creating a new series of cationic lipids that exhibit promising transfection activity in vitro and in vivo. []

Q16: How is this compound employed in the development of azo-modified perylene bisimide dyes?

A16: It is used as a starting material in a multi-step synthesis to introduce a 3,5-didodecylbenzyl bromide unit, which is then coupled with an azo compound and subsequently reacted with perylenetetracarboxylic dianhydride to yield the desired dye. []

Q17: What is the role of this compound in the formation of self-assembled monolayers (SAMs)?

A17: Dithiolated derivatives of this compound can form SAMs on gold surfaces, which can be further modified for biosensor applications, such as label-free detection of prostate-specific antigen. []

Q18: How can this compound be utilized in the creation of chiral dendrimers?

A18: Chiral triols derived from (R)-3-hydroxybutanoic acid can be used as central cores, and branches can be built using benzyl ethers of this compound. []

Q19: How does the incorporation of this compound influence the dielectric properties of hyperbranched polyimide nanocomposites?

A19: Incorporating this compound into multilayer hyperbranched polyimide/polyhedral oligomeric silsesquioxane nanocomposites leads to a decrease in dielectric constant due to increased free volume and looser polyimide structures. []

Q20: Can this compound be used to create dendrimers with fluorescent properties?

A20: Yes, dendrons containing 1,3,5-triazine structures synthesized using this compound exhibit fluorescence enhancement with Eu3+ ions. []

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